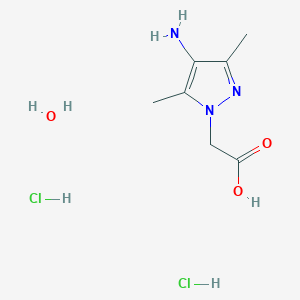
(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate
説明
“(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a chemical compound with the empirical formula C7H15Cl2N3O3 and a molecular weight of 260.12 . It is a solid in form .
Physical And Chemical Properties Analysis
“(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a solid in form . It has an empirical formula of C7H15Cl2N3O3 and a molecular weight of 260.12 .
科学的研究の応用
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including MFCD13193918, have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . One study revealed that certain pyrazole derivatives displayed superior antipromastigote activity, significantly more active than standard drugs .
Molecular Docking Studies
MFCD13193918 derivatives have been used in molecular docking studies to predict the interaction and affinity between drug candidates and biological targets. This computational approach helps in understanding the molecular basis of drug action and in designing more potent antileishmanial and antimalarial agents .
Pharmacophore Development
The diverse pharmacological effects of pyrazole-bearing compounds make them potential pharmacophores for developing safe and effective drugs. By incorporating different moieties, researchers aim to enhance the solubility and interactions of these compounds with biological macromolecules .
Luminescence Thermometry
Negative thermal expansion (NTE) compounds, which include certain pyrazole derivatives, offer unique applications in luminescence thermometry. These materials can potentially solve issues related to luminescence thermal quenching and provide accurate ratio fluorescence temperature measurements .
Thermal Expansion Engineering
The abnormal thermal expansion properties of NTE materials, such as those containing pyrazole derivatives, are of great interest for engineering applications. By controlling the content of specific ions, the thermal expansion can be tailored from positive to zero to negative, which is crucial for the development of inorganic solid functional materials .
Semiconductor Performance
Pyrazole derivatives are being studied for their semiconductor performance. Their unique properties may contribute to the development of new semiconductor materials with improved performance for electronic devices .
Synthesis of Heterocyclic Compounds
MFCD13193918 serves as a building block for synthesizing various heterocyclic and bioactive compounds. Its derivatives have been tested for different biological activities, including analgesic, anti-inflammatory, and anticancer activities .
Polymer Nanocomposites
The compound’s derivatives could potentially be used as nano-scale fillers in polymer matrices to create polymer nanocomposites. These materials exhibit enhanced mechanical, optical, electrical, and dielectric properties, which are highly desirable in various industrial applications .
特性
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH.H2O/c1-4-7(8)5(2)10(9-4)3-6(11)12;;;/h3,8H2,1-2H3,(H,11,12);2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXVTVUWOCISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)N.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3807587.png)
![1-acetyl-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinamine](/img/structure/B3807589.png)
![[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B3807590.png)
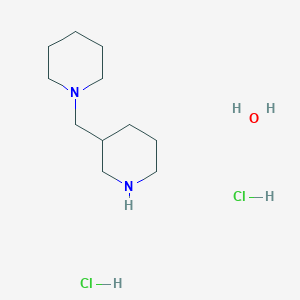
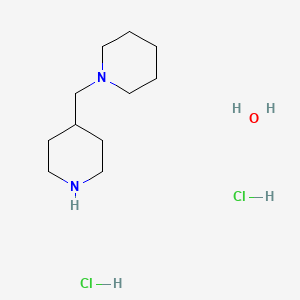
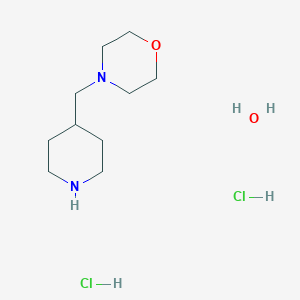
![[2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/structure/B3807626.png)
![1-cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one](/img/structure/B3807630.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3807651.png)
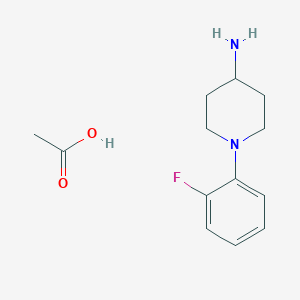

![methyl 5-[(4-oxo-4H-chromen-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3807681.png)
![[2,2-dimethyl-1-(1-pyrrolidinylmethyl)propyl]amine dihydrochloride hydrate](/img/structure/B3807687.png)